molecular formula C8H5F3O B1306031 2',4',6'-Trifluoroacetophenone CAS No. 51788-77-3

2',4',6'-Trifluoroacetophenone

Cat. No.: B1306031
CAS No.: 51788-77-3
M. Wt: 174.12 g/mol
InChI Key: FFJSZHCBWFPSJI-UHFFFAOYSA-N
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Description

2’,4’,6’-Trifluoroacetophenone: is an organic compound with the molecular formula C8H5F3O . It is a derivative of acetophenone where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2’, 4’, and 6’ positions. This compound is known for its unique chemical properties and is used in various scientific research applications .

Scientific Research Applications

2’,4’,6’-Trifluoroacetophenone is widely used in scientific research due to its unique properties:

Safety and Hazards

2’,4’,6’-Trifluoroacetophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,4’,6’-Trifluoroacetophenone can be synthesized through several methods. One common method involves the trifluoromethylation of acetophenone derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base . Another method includes the reaction of 2,4,6-trifluorobenzoyl chloride with a suitable nucleophile under controlled conditions .

Industrial Production Methods: Industrial production of 2’,4’,6’-Trifluoroacetophenone typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2’,4’,6’-Trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2’,4’,6’-Trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, affecting its reactivity and binding affinity. It can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 2’,4’,6’-Trifluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

1-(2,4,6-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJSZHCBWFPSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380291
Record name 2',4',6'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51788-77-3
Record name 2',4',6'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,6-trifluorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2',4',6'-trifluoroacetophenone (triFAP) a superior reagent for the Paternò-Büchi (PB) reaction in lipid analysis compared to previously used reagents like acetone?

A1: TriFAP exhibits several advantages over acetone as a PB reagent for lipid analysis by mass spectrometry [, ]. Firstly, the presence of electron-withdrawing fluorine atoms on the aromatic ring enhances the reactivity of the carbonyl group towards the C=C bond in lipids, leading to higher conversion rates compared to acetone []. This results in improved sensitivity, allowing for the detection and identification of C=C bonds even in low-abundance lipids []. Secondly, triFAP demonstrates a significant reduction in side reactions, particularly Norrish Type I cleavage, which can complicate data interpretation []. While Norrish Type II side reactions are still observed, they produce distinct isomeric products that can be differentiated from the desired PB products []. Overall, triFAP's enhanced reactivity, reduced side reactions, and ability to provide accurate isomer quantitation make it a superior reagent for characterizing C=C location in lipids [].

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